

JNJ-64264681: A Comparative Analysis of Off-Target Kinase Inhibition

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Compound of Interest

Compound Name: JNJ-64264681

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This guide provides a comparative overview of the off-target kinase inhibition profile of **JNJ-64264681**, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] While detailed, quantitative kinome-wide profiling data for **JNJ-64264681** is not extensively available in the public domain, this document summarizes the reported selectivity and compares it with other well-characterized BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib. The information is supported by available experimental data and detailed methodologies for key kinase profiling assays.

Executive Summary

JNJ-64264681 is an orally active, irreversible covalent inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] It has been described as having "exceptional kinome selectivity".[1][2] This high selectivity is a critical attribute for kinase inhibitors, as off-target effects can lead to undesirable side effects. This guide aims to provide a framework for understanding the selectivity of **JNJ-64264681** in the context of other BTK inhibitors.

Comparative Kinase Inhibition Profiles

Due to the limited public availability of a comprehensive off-target kinase inhibition dataset for **JNJ-64264681**, this section focuses on a qualitative comparison based on available literature and presents quantitative data for other BTK inhibitors to provide context. The data for

competitor compounds is often generated using broad kinase screening panels like KINOMEscan®.

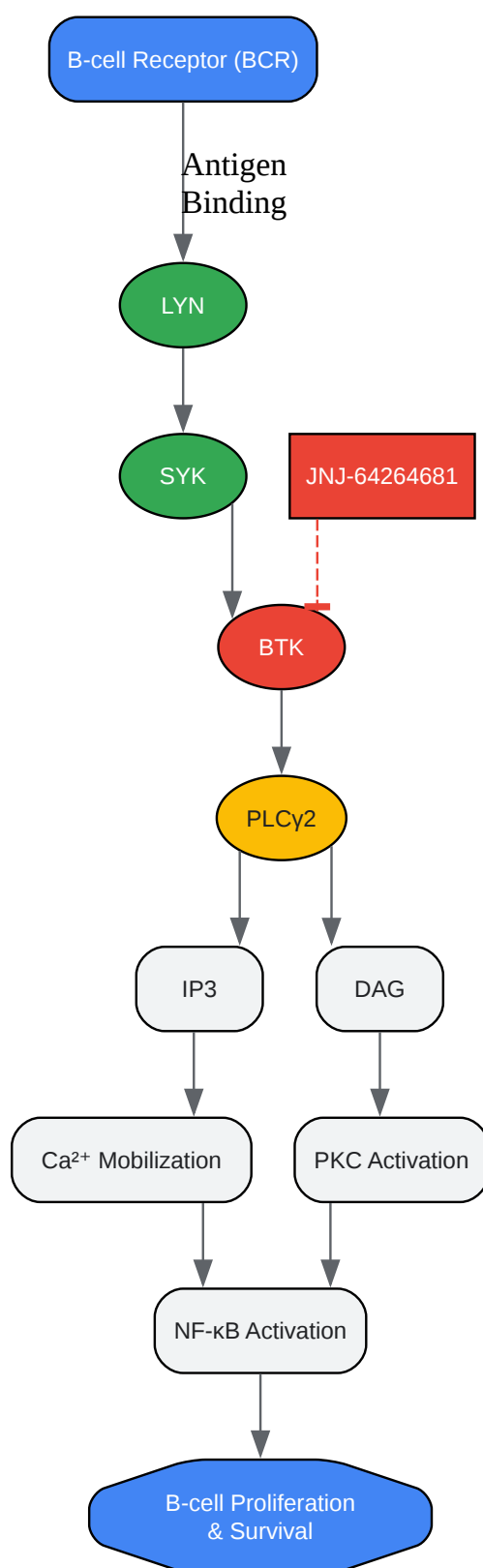
Table 1: Comparative Off-Target Kinase Inhibition of BTK Inhibitors

Inhibitor	On-Target (BTK) Potency	Key Off-Target Kinases Inhibited (>65% inhibition at 1 μ M)	Number of Off-Target Kinases Inhibited (>65% inhibition at 1 μ M)	Reference
JNJ-64264681	Potent inhibitor	Data not publicly available	Described as having "exceptional kinome selectivity"	[1][2]
Ibrutinib	IC ₅₀ = 0.5 nM	EGFR, TEC, ITK, SRC family kinases, and others	High number of off-targets	[3]
Acalabrutinib	IC ₅₀ < 10 nM	Minimal off-target binding	Low number of off-targets	[4][5]
Zanubrutinib	Potent inhibitor	Fewer off-targets than ibrutinib, but slightly broader than acalabrutinib	Moderate number of off-targets	[3][6]

Note: The data presented for ibrutinib, acalabrutinib, and zanubrutinib are compiled from various sources and different assay conditions (e.g., KINOMEscan® at 1 μ M). Direct comparison of the number of off-targets should be interpreted with caution.

Signaling Pathway Visualization

The following diagram illustrates the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK. Inhibition of BTK by drugs like **JNJ-64264681** disrupts downstream signaling, which is crucial for B-cell proliferation and survival.



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Caption: Simplified B-cell receptor (BCR) signaling pathway and the inhibitory action of **JNJ-64264681** on BTK.

Experimental Protocols

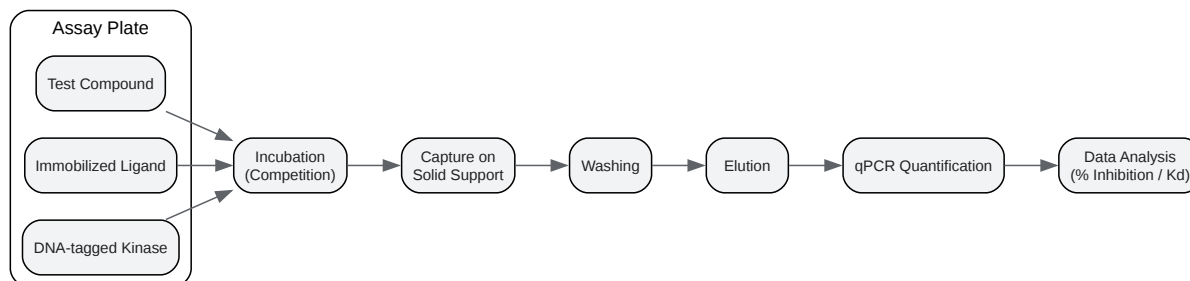
The assessment of a kinase inhibitor's selectivity is crucial for its development. This is typically achieved through comprehensive screening against a large panel of kinases. Below are descriptions of common experimental methodologies used for this purpose.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a widely used method for profiling kinase inhibitor selectivity. It is a competition-based binding assay that measures the ability of a compound to displace a ligand from the active site of a kinase.

- Principle: The assay is based on the competition between a test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound binds to the kinase and prevents its interaction with the immobilized ligand.^{[7][8]}
- Experimental Workflow:
 - Assay Components: Three main components are combined: the DNA-tagged kinase, an immobilized ligand, and the test compound.
 - Incubation: The components are incubated to allow for binding competition to reach equilibrium.
 - Capture: The immobilized ligand, along with any bound kinase, is captured on a solid support (e.g., beads).
 - Washing: Unbound components are washed away.
 - Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified by qPCR.

- **Data Analysis:** The results are typically expressed as a percentage of the control (vehicle-treated) signal. A lower percentage indicates stronger binding of the test compound to the kinase. For dose-response experiments, dissociation constants (K_d) can be determined.



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Caption: A generalized workflow for the KINOMEScan® competition binding assay.

Radiometric Kinase Activity Assays

Radiometric assays are considered the "gold standard" for measuring kinase activity as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.^{[9][10]}

- **Principle:** These assays utilize $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ as a phosphate donor. The kinase catalyzes the transfer of the radiolabeled phosphate group to a specific peptide or protein substrate. The amount of incorporated radioactivity in the substrate is directly proportional to the kinase activity.
- **Experimental Workflow:**
 - **Reaction Mixture:** A reaction mixture is prepared containing the kinase, the substrate, the test compound (or vehicle), and a buffer containing Mg^{2+} .
 - **Initiation:** The reaction is initiated by the addition of $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.

- Incubation: The reaction is incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.
- Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting onto a filter membrane.
- Separation: The phosphorylated substrate is separated from the unreacted [γ - ^{33}P]ATP. This is often achieved by capturing the substrate on a filter paper.
- Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
- Data Analysis: The kinase activity in the presence of the inhibitor is compared to the control to determine the percent inhibition. IC50 values can be calculated from dose-response curves.

Conclusion

JNJ-64264681 is a highly selective BTK inhibitor. While a detailed public off-target profile is not available, its description as having "exceptional kinome selectivity" suggests a favorable profile compared to the first-generation BTK inhibitor, ibrutinib. The second-generation BTK inhibitors, acalabrutinib and zanubrutinib, also demonstrate improved selectivity over ibrutinib. The choice of a BTK inhibitor in a research or clinical setting often involves a balance between on-target potency and off-target effects. Understanding the kinase inhibition profile through robust experimental methods like KINOMEscan® and radiometric assays is fundamental to the development of safer and more effective kinase-targeted therapies.

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